Cas no 304864-27-5 (N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide)

N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide is a specialized organic compound featuring a benzothiazole core linked to a nitro-substituted benzamide moiety. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and materials science applications. The nitro group enhances reactivity, facilitating further functionalization, while the benzothiazole unit contributes to potential photophysical or coordination properties. Its well-defined molecular architecture is advantageous for research in heterocyclic chemistry, particularly in the development of novel dyes, ligands, or bioactive intermediates. The compound's purity and stability under standard conditions ensure reliable performance in experimental settings.
N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide structure
304864-27-5 structure
Product Name:N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide
CAS No:304864-27-5
MF:C20H13N3O3S
MW:375.400522947311
CID:6135709
PubChem ID:4502598
Update Time:2025-05-19

N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide
    • Benzamide, N-[2-(2-benzothiazolyl)phenyl]-4-nitro-
    • SR-01000389752-1
    • N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-nitrobenzamide
    • F0882-1004
    • EU-0000232
    • SR-01000389752
    • Oprea1_041285
    • 304864-27-5
    • N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
    • ChemDiv1_000327
    • F0032-0038
    • HMS587O19
    • AKOS001586282
    • Inchi: 1S/C20H13N3O3S/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24)
    • InChI Key: IWJGPHKCOFNQDS-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C1=NC2=CC=CC=C2S1)(=O)C1=CC=C([N+]([O-])=O)C=C1

Computed Properties

  • Exact Mass: 375.06776246g/mol
  • Monoisotopic Mass: 375.06776246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.431±0.06 g/cm3(Predicted)
  • pka: 11.43±0.70(Predicted)

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Additional information on N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide

Recent Advances in the Study of N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide (CAS: 304864-27-5)

N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide (CAS: 304864-27-5) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its benzothiazole and nitrobenzamide moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic efficacy in disease models.

One of the key findings from recent research is the compound's ability to selectively inhibit specific protein targets involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide exhibits high affinity for the NLRP3 inflammasome, a critical component in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. The study utilized X-ray crystallography to reveal the precise binding interactions between the compound and the inflammasome, providing a structural basis for its inhibitory activity.

In addition to its anti-inflammatory properties, recent investigations have highlighted the compound's potential as an anticancer agent. Research conducted by a team at the National Cancer Institute in 2024 identified N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide as a potent inducer of apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study reported that the compound triggers apoptosis through a unique mechanism involving the activation of the intrinsic mitochondrial pathway, offering a novel therapeutic strategy for treating drug-resistant cancers.

Pharmacokinetic studies have also made significant strides in understanding the bioavailability and metabolic stability of N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide. A recent publication in Drug Metabolism and Disposition detailed the compound's metabolic pathways, identifying key cytochrome P450 enzymes involved in its biotransformation. These findings are crucial for the development of optimized derivatives with improved pharmacokinetic profiles and reduced off-target effects.

Despite these promising developments, challenges remain in the clinical translation of N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide. Issues such as solubility, tissue distribution, and potential toxicity at higher doses need to be addressed through further structural modifications and preclinical testing. Current efforts are focused on synthesizing analogs with enhanced properties while retaining the core pharmacophore responsible for its biological activity.

In conclusion, N-2-(1,3-benzothiazol-2-yl)phenyl-4-nitrobenzamide represents a versatile scaffold with significant therapeutic potential. Recent studies have shed light on its diverse biological activities and provided a foundation for future drug development efforts. Continued research into its mechanism of action and optimization of its pharmacological properties will be essential for advancing this compound toward clinical applications.

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